

# Application Notes and Protocols for In Vitro Efficacy Testing of DEG-35

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## Compound of Interest

Compound Name: DEG-35  
Cat. No.: B15606136

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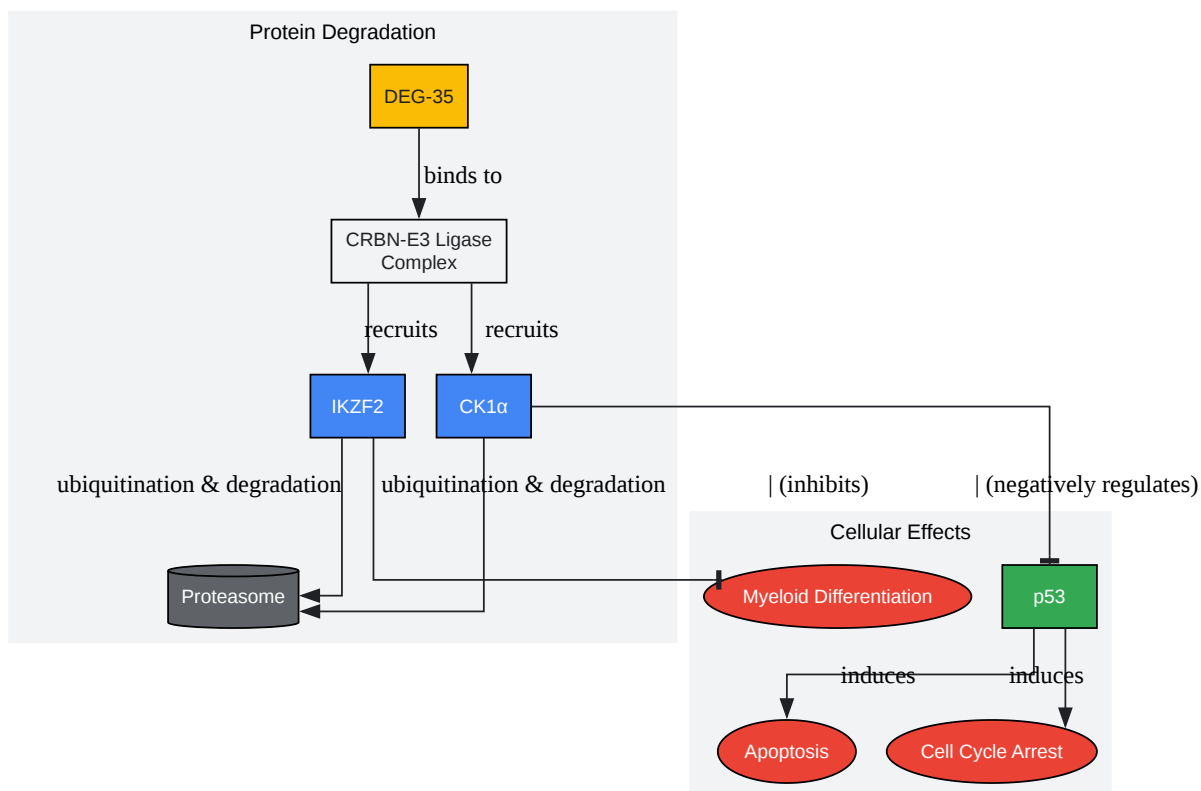
## Introduction

**DEG-35** is a novel cereblon (CRBN)-dependent molecular glue degrader that potently and selectively induces the degradation of two key therapeutic targets: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1 $\alpha$ )<sup>[1]</sup><sup>[2]</sup>. By hijacking the E3 ubiquitin ligase complex, **DEG-35** marks IKZF2 and CK1 $\alpha$  for proteasomal degradation. This dual-target degradation has shown significant anti-proliferative and pro-apoptotic effects in Acute Myeloid Leukemia (AML) cell lines, primarily through the activation of the p53 signaling pathway<sup>[1]</sup><sup>[2]</sup>. These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of **DEG-35**.

## Mechanism of Action and Signaling Pathway

**DEG-35** functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neo-substrates IKZF2 and CK1 $\alpha$ . This proximity induces the ubiquitination and subsequent degradation of the target proteins by the proteasome. The degradation of CK1 $\alpha$ , a negative regulator of p53, leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes involved in apoptosis (e.g.,

BAX, PUMA) and cell cycle arrest (e.g., CDKN1A/p21), ultimately leading to cancer cell death. The degradation of IKZF2 contributes to the block in cell growth and induction of myeloid differentiation in AML cells[1][3].

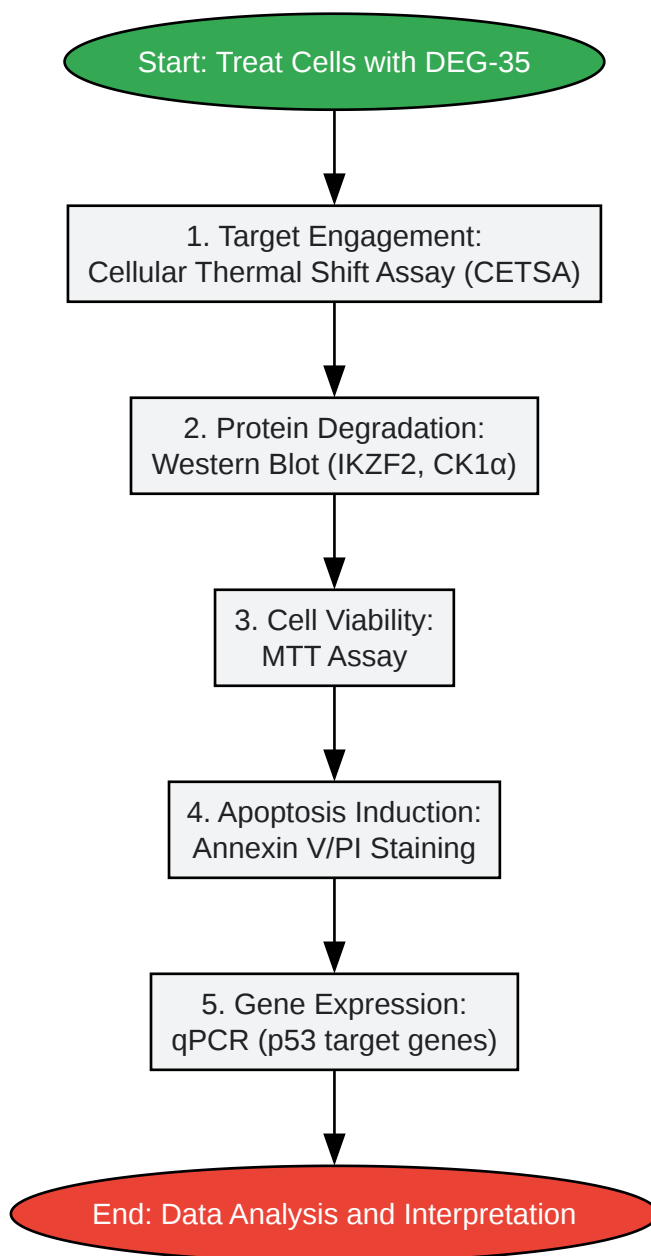


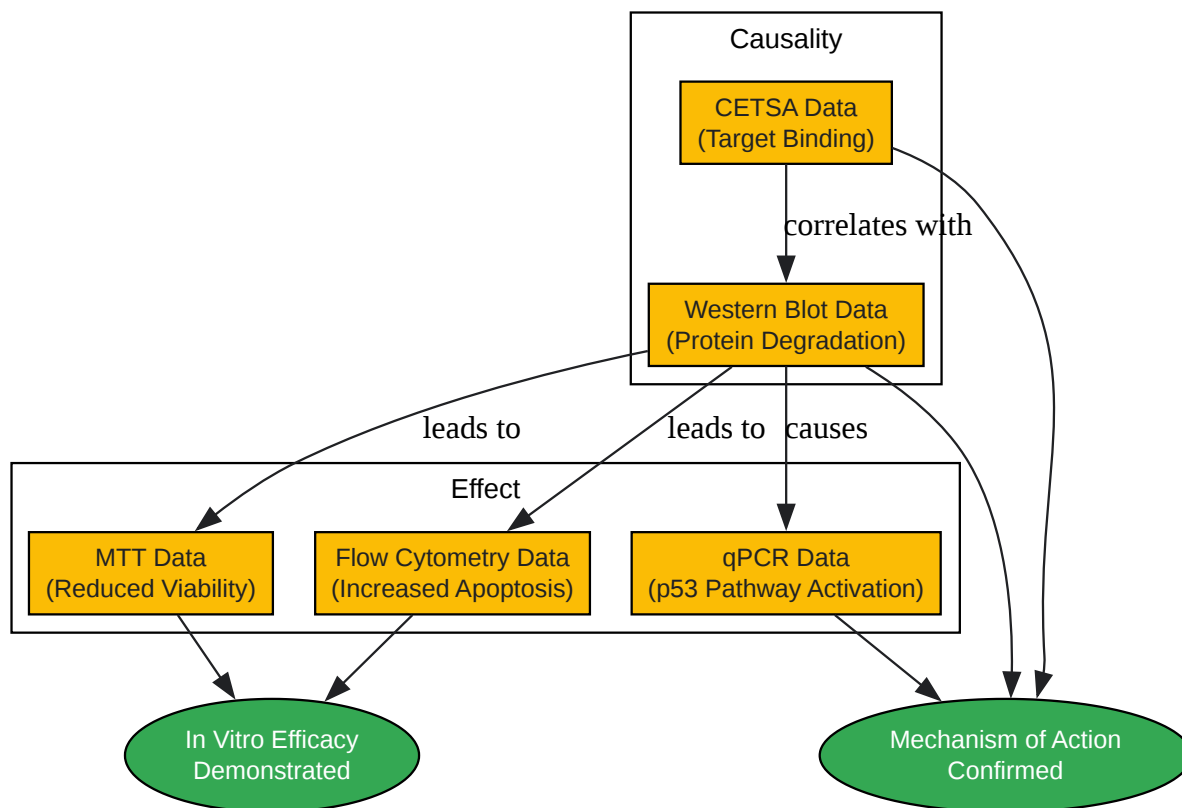
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Caption: Proposed signaling pathway of **DEG-35**.

## Experimental Workflow

A systematic in vitro evaluation of **DEG-35** efficacy involves a series of assays to confirm target engagement, protein degradation, and subsequent cellular effects. The following workflow is recommended:





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**References**

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- [2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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